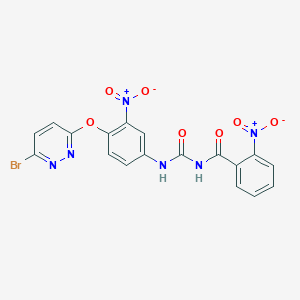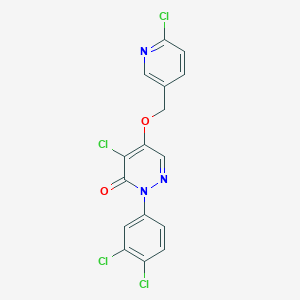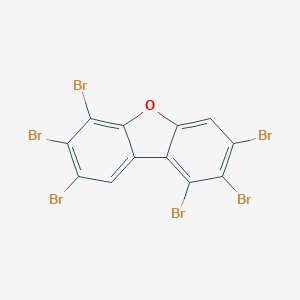![molecular formula C12H13N3 B008818 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene CAS No. 102064-38-0](/img/structure/B8818.png)
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene, also known as DMT, is a heterocyclic compound that has a unique structure and properties. It is widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to bind to the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its mood-elevating effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, as well as to cause dilation of the pupils. This compound also has profound effects on consciousness, including altered perception, thought, and emotion. These effects are thought to be due to its ability to activate the brain's serotonin and dopamine systems.
Vorteile Und Einschränkungen Für Laborexperimente
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has several advantages for lab experiments, including its high potency, rapid onset of action, and short duration of action. These properties make it an ideal tool for studying the effects of hallucinogenic drugs on the brain and behavior. However, this compound also has several limitations, including its potential for abuse and its potential to cause adverse effects, such as anxiety, paranoia, and psychosis.
Zukünftige Richtungen
There are several future directions for 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene research, including the development of new synthetic methods for producing this compound and its analogs, the identification of new biological targets for this compound, and the development of new therapeutic applications for this compound. Additionally, there is a need for further research into the long-term effects of this compound use and its potential for abuse. Overall, this compound is a promising compound that has the potential to be an important tool for scientific research and a valuable therapeutic agent.
Synthesemethoden
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Eschweiler-Clarke reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing this compound. It involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a tetrahedral intermediate, which undergoes cyclization to form the this compound molecule.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. This compound has also been shown to have potential as a neuroprotective agent and a treatment for certain neurological disorders.
Eigenschaften
IUPAC Name |
7,7-dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-12(2)10-6-4-8-15(10)11-9(14-12)5-3-7-13-11/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSGEVPNRKZQKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CN2C3=C(N1)C=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)




